Benzofuran-6-sulfonyl chloride
CAS No.: 1314920-96-1
Cat. No.: VC3398908
Molecular Formula: C8H5ClO3S
Molecular Weight: 216.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314920-96-1 |
---|---|
Molecular Formula | C8H5ClO3S |
Molecular Weight | 216.64 g/mol |
IUPAC Name | 1-benzofuran-6-sulfonyl chloride |
Standard InChI | InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |
Standard InChI Key | YPHJLHODUUQROD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl |
Canonical SMILES | C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl |
Introduction
Structure and Chemical Identity
Benzofuran-6-sulfonyl chloride (CAS No. 1314920-96-1) is a heterocyclic compound consisting of a benzofuran core with a sulfonyl chloride functional group at the 6-position. The benzofuran structure itself comprises a benzene ring fused with a furan ring, creating a bicyclic aromatic system. The addition of the sulfonyl chloride group (–SO₂Cl) at the 6-position makes this compound particularly useful as a synthetic intermediate due to its high reactivity toward nucleophilic substitution reactions.
Basic Chemical Information
The compound exhibits a well-defined chemical profile with the following characteristics:
Property | Value |
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Chemical Formula | C₈H₅ClO₃S |
Molecular Weight | 216.64 g/mol |
IUPAC Name | 1-benzofuran-6-sulfonyl chloride |
CAS Number | 1314920-96-1 |
Standard InChI | InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |
Standard InChIKey | YPHJLHODUUQROD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl |
The chemical structure features the characteristic benzofuran backbone with the sulfonyl chloride functional group positioned strategically at the 6-position, providing a reactive site for various chemical transformations.
Structural Comparison with Related Compounds
For comprehensive understanding, it is instructive to compare Benzofuran-6-sulfonyl chloride with its positional isomer, Benzofuran-5-sulfonyl chloride (CAS No. 869885-60-9). Both compounds share the same molecular formula (C₈H₅ClO₃S) and molecular weight (216.64 g/mol), but differ in the position of the sulfonyl chloride group on the benzofuran ring system. This positional difference can significantly affect reactivity patterns and applications in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of Benzofuran-6-sulfonyl chloride determine its behavior in various chemical environments and influence its applications in synthetic chemistry.
Solubility Profile
By analogy with related sulfonyl chlorides, Benzofuran-6-sulfonyl chloride is expected to be soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Its solubility in water is likely limited due to the predominantly hydrophobic nature of the benzofuran ring system, combined with the reactivity of the sulfonyl chloride group toward hydrolysis.
Synthesis Methods
The synthesis of Benzofuran-6-sulfonyl chloride involves strategic approaches to introduce the sulfonyl chloride group at the specific 6-position of the benzofuran ring.
Optimization Strategies
For improved yield and purity, several optimization strategies might be employed:
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Temperature control during the sulfonation step to enhance regioselectivity
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Use of protecting groups to direct substitution to the 6-position
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Careful control of reaction time and conditions during the chlorination step
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Purification techniques such as recrystallization or column chromatography
These strategies aim to maximize yield while minimizing the formation of positional isomers or other unwanted byproducts.
Reactivity and Chemical Behavior
General Reactivity Profile
The reactivity of Benzofuran-6-sulfonyl chloride is largely dominated by the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity makes the compound valuable in diverse synthetic applications.
Key Reaction Types
Several key reaction types characterize the chemical behavior of Benzofuran-6-sulfonyl chloride:
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Nucleophilic Substitution: The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and thiosulfonates, respectively.
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Hydrolysis: In aqueous environments, the sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
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Cross-Coupling Reactions: The benzofuran core can participate in various cross-coupling reactions, expanding the synthetic utility of the compound.
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Electrophilic Aromatic Substitution: The benzofuran ring system can undergo further functionalization through electrophilic aromatic substitution reactions.
Applications in Organic Synthesis and Medicinal Chemistry
Benzofuran-6-sulfonyl chloride serves as a valuable building block in organic synthesis and pharmaceutical development.
Role in Pharmaceutical Synthesis
The compound plays a significant role in pharmaceutical synthesis, particularly in the development of compounds with potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including:
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Antimicrobial activity
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Anticancer properties
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Anti-inflammatory effects
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Potential applications in the treatment of various diseases
Current Research and Future Directions
Recent Developments
Recent research involving Benzofuran-6-sulfonyl chloride and related benzofuran derivatives has explored:
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Development of new synthetic methodologies for more efficient preparation
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Exploration of novel applications in medicinal chemistry
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Investigation of structure-activity relationships for biological activities
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Design of benzofuran-based scaffolds for drug discovery
Emerging Applications
Emerging applications for Benzofuran-6-sulfonyl chloride include:
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Development of targeted covalent inhibitors in drug discovery
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Creation of chemical probes for biological research
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Application in bioconjugation chemistry
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Exploration of photochemical and photophysical properties for materials science applications
Research Challenges and Opportunities
Despite the utility of Benzofuran-6-sulfonyl chloride, several challenges and opportunities remain for further research:
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Synthetic Efficiency: Developing more efficient and scalable synthetic routes with improved regioselectivity.
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Stability Enhancement: Investigating methods to enhance the stability of the sulfonyl chloride group without compromising reactivity.
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Biological Activity Exploration: Further exploring the potential biological activities of derivatives prepared from this intermediate.
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Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods and reagents.
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